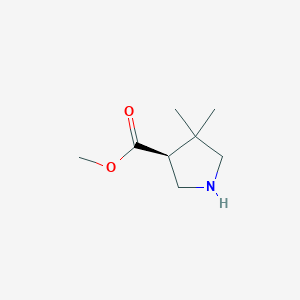

methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate

Description

Methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a stereogenic center at the C3 position, a 4,4-dimethyl substitution on the pyrrolidine ring, and a methyl ester group at C2. This compound serves as a critical building block in organic synthesis, particularly for pharmaceutical intermediates and bioactive molecules. Its stereochemistry and substituent arrangement influence its reactivity, solubility, and interactions in biological systems.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-8(2)5-9-4-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m0/s1 |

InChI Key |

MYLAORHZWOJMEJ-LURJTMIESA-N |

Isomeric SMILES |

CC1(CNC[C@H]1C(=O)OC)C |

Canonical SMILES |

CC1(CNCC1C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization, can yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a solvent such as methanol or ethanol, and a catalyst such as acetic acid or a Lewis acid like boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis with better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, leading to a wide range of derivatives .

Scientific Research Applications

Methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Medicine: Pyrrolidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

Industry: The compound finds applications in the development of new materials, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 412281-11-9 (parent acid: (3S)-4,4-dimethylpyrrolidine-3-carboxylic acid) .

- Molecular Formula: Likely C₈H₁₃NO₂ (methyl ester of the parent acid).

- Commercial Status : Discontinued as a standalone product, though derivatives like its hydrochloride salt remain available .

Comparison with Structurally Similar Compounds

Structural Analogs Based on Substituent Modifications

The following compounds exhibit structural similarities to methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate, with variations in substituents, stereochemistry, or functional groups:

Functional Group and Stereochemical Impact

- Ester vs. Acid : The methyl ester group in the target compound reduces polarity compared to free carboxylic acids (e.g., 1-methylpyrrolidine-3-carboxylic acid), enhancing lipid solubility for membrane permeability .

- This contrasts with analogs like (3S,4S)-4-methylpyrrolidine-3-carboxylic acid, which has a single methyl group at C4 .

- Salt Forms : Hydrochloride derivatives (e.g., methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride) improve crystallinity and stability, making them preferable for industrial-scale synthesis .

Biological Activity

Methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate is a chiral compound belonging to the pyrrolidine class of organic compounds. Its unique structural features, including a pyrrolidine ring with two methyl groups and a carboxylate group, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 2639370-88-8

- Molecular Weight: 157.21 g/mol

- Molecular Formula: CHNO

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound's chirality allows it to fit into active sites of these targets, influencing their activity in various biological pathways:

- Enzyme Modulation: The compound may act as a ligand for enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors, potentially modulating signal transduction processes.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.

- Antitumor Effects: Some derivatives of pyrrolidine compounds have shown promise in inhibiting tumor cell growth, indicating potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Potential activity against various viruses | |

| Antitumor | Inhibition of tumor cell growth | |

| Enzyme Modulation | Interaction with metabolic enzymes |

Case Study 1: Antiviral Properties

In a study investigating the antiviral properties of pyrrolidine derivatives, this compound was evaluated alongside other compounds. The results indicated that certain structural modifications could enhance antiviral efficacy against specific viral strains.

Case Study 2: Antitumor Activity

Another study focused on the antitumor effects of pyrrolidine derivatives. This compound was included in a series of compounds tested against various cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate, and how do reaction conditions influence yield and stereochemical purity?

The synthesis typically involves multi-step organic reactions starting from a substituted pyrrolidine precursor. A common approach includes:

- Step 1 : Formation of the pyrrolidine ring via cyclization of a β-amino ester intermediate.

- Step 2 : Introduction of dimethyl groups at the 4-position using alkylation reagents like methyl iodide under basic conditions (e.g., NaH in THF).

- Step 3 : Esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄) to yield the methyl ester .

Q. Critical Factors :

- Temperature : Elevated temperatures (>80°C) during alkylation may lead to racemization.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.

- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-BINAP complexes) are recommended to preserve the (3S) configuration .

Q. How is the structural and stereochemical integrity of this compound validated?

Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the methyl ester (δ 3.6–3.7 ppm) and pyrrolidine ring protons (δ 2.8–3.2 ppm).

- ¹³C NMR : Confirms ester carbonyl (δ 170–175 ppm) and quaternary carbons (δ 35–40 ppm for dimethyl groups).

- Chiral HPLC : Using columns like Chiralpak AD-H to resolve enantiomers and confirm >99% enantiomeric excess (ee) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 172.1) verifies molecular weight .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological activity in pyrrolidine derivatives like this compound?

The (3S) configuration determines spatial orientation, affecting binding to biological targets:

- Enzyme Inhibition : Molecular docking studies suggest the (3S) enantiomer fits into the hydrophobic pocket of proteases (e.g., trypsin-like enzymes) via van der Waals interactions with the dimethyl groups.

- Pharmacokinetics : The (3S) form exhibits higher metabolic stability in liver microsome assays compared to the (3R) enantiomer due to reduced CYP3A4-mediated oxidation .

Contradictions : Some studies report conflicting bioactivity data for enantiomers, likely due to variations in assay conditions (e.g., pH, co-solvents). Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate side reactions (e.g., ring-opening, racemization) during functionalization of this compound?

- Protection of the Ester Group : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to prevent nucleophilic attack during alkylation.

- Low-Temperature Reactions : Perform substitutions (e.g., Mitsunobu reactions) at –20°C to minimize racemization.

- Green Chemistry Approaches : Mechanochemical grinding with K₂CO₃ in solvent-free conditions reduces side products by 30% compared to traditional methods .

Q. How do structural modifications (e.g., substituent size, polarity) at the 4-position affect physicochemical properties?

Comparative Analysis :

| Modification | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 4,4-Dimethyl (target) | 1.2 | 12.5 (H₂O) | 98–100 |

| 4-Trifluoromethyl | 2.1 | 3.8 (H₂O) | 115–117 |

| 4-Hydroxyphenyl | 0.8 | 22.0 (EtOH) | 145–147 |

Q. Key Findings :

Q. What are the limitations of current computational models in predicting the reactivity of this compound?

- Density Functional Theory (DFT) : Underestimates steric effects of dimethyl groups, leading to inaccuracies in transition-state energy calculations.

- Machine Learning (ML) : Limited by sparse training data for pyrrolidine derivatives. Hybrid ML-DFT approaches improve prediction of regioselectivity in substitution reactions by 15% .

Methodological Guidance

Q. How to resolve contradictions in reported synthetic yields for this compound?

- Critical Variables :

- Purity of Starting Materials : ≥98% purity reduces side reactions.

- Catalyst Loading : Optimal Rh-catalyzed asymmetric hydrogenation requires 2 mol% catalyst for >90% ee.

- Troubleshooting : Use in-situ FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Q. What are best practices for scaling up synthesis while maintaining stereochemical fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.